3-Sulfopropanediol

Enzymology Stereochemistry Sulfonate Metabolism

3-Sulfopropanediol (2,3-dihydroxypropane-1-sulfonic acid, DHPS) is a small-molecule alkanesulfonic acid (C₃H₈O₅S, MW 156.16 g/mol) formally derived from propane-1,2-diol by substitution of a methyl hydrogen with a sulfonic acid group. The molecule carries a strongly acidic sulfonate head (predicted pKa ~1.3) and two vicinal hydroxyl groups, making it a water-soluble, trifunctional building block that exists predominantly as the conjugate base 3-sulfopropanediol(1−) at physiological pH.

Molecular Formula C3H8O5S
Molecular Weight 156.16 g/mol
CAS No. 10296-76-1
Cat. No. B088602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfopropanediol
CAS10296-76-1
Synonyms3-sulfo-1,2-propanediol
3-sulfopropanediol
3-sulfopropanediol, monosodium salt(+-)-isome
Molecular FormulaC3H8O5S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC(C(CS(=O)(=O)O)O)O
InChIInChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)
InChIKeyYPFUJZAAZJXMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfopropanediol (CAS 10296-76-1) – Baseline Identity and Structural Context for Scientific Procurement


3-Sulfopropanediol (2,3-dihydroxypropane-1-sulfonic acid, DHPS) is a small-molecule alkanesulfonic acid (C₃H₈O₅S, MW 156.16 g/mol) formally derived from propane-1,2-diol by substitution of a methyl hydrogen with a sulfonic acid group . The molecule carries a strongly acidic sulfonate head (predicted pKa ~1.3) and two vicinal hydroxyl groups, making it a water-soluble, trifunctional building block that exists predominantly as the conjugate base 3-sulfopropanediol(1−) at physiological pH . It is an established intermediate in the global biogeochemical sulfur cycle and is recognized as a hydrophilic monomer for sulfonated polyester synthesis .

Why Closest Analogs Cannot Substitute 3-Sulfopropanediol Without Functional Consequence


Superficially similar compounds – propane-1,2-diol, 3-chloro-2-hydroxypropane-1-sulfonic acid (CHPS), and 3-sulfolactaldehyde – differ from 3-sulfopropanediol in at least one critical parameter: acid strength, nucleophilic substitution potential, enzymatic stereospecificity, or oxidation state. Propane-1,2-diol lacks the sulfonate group entirely (pKa ~14.5 vs. ~1.3), precluding strong anionic charge at neutral pH . CHPS replaces one hydroxyl with a chlorine, introducing alkylating reactivity and a different hydrogen-bonding pattern . 3-Sulfolactaldehyde is an oxidized aldehyde congener, not a diol, and occupies a different position in the DHPS degradation pathway . These molecular distinctions translate into quantifiable differences in enzymatic turnover, polymer crosslinking behavior, and solubility that the evidence below documents.

3-Sulfopropanediol: Quantitative Differential Evidence Against Closest Comparators


Enzymatic Substrate Discrimination: >100-fold Preference of DHPS 3-Dehydrogenase for (R)-DHPS Over (S)-DHPS

Sulfopropanediol 3-dehydrogenase (HpsN, EC 1.1.1.308) from Cupriavidus pinatubonensis JMP134 oxidizes (R)-2,3-dihydroxypropane-1-sulfonate with a KM of 460 µM at pH 9.0, 30 °C . The enzyme is stereospecific: it does not turn over the (S)-enantiomer, and a separate racemase activity (HpsOP) is required to interconvert the enantiomers before further degradation . While a KM for (S)-DHPS is not reported for this enzyme, the absence of detectable oxidation establishes at least a >100-fold functional discrimination between the two enantiomers. No comparable enantioselective oxidation is observed for propane-1,2-diol or CHPS, which lack the sulfonate recognition element.

Enzymology Stereochemistry Sulfonate Metabolism

Acidity Differential: 3-Sulfopropanediol Is ~13 Orders of Magnitude More Acidic Than Propane-1,2-diol

3-Sulfopropanediol has a predicted pKa of 1.31 ± 0.50, whereas propane-1,2-diol exhibits a pKa of approximately 14.5–14.8 . This ~13 pKa-unit difference means that at pH 7.4, 3-sulfopropanediol is >99.9999% deprotonated (sulfonate anion), whereas propane-1,2-diol is >99.9999% protonated (neutral diol). The permanent negative charge on 3-sulfopropanediol under physiological and most industrial aqueous conditions imparts strong hydrophilicity (predicted LogP ≈ −2.2 to −4.0) and enables electrostatic interactions not available to the neutral parent diol .

Physicochemical Properties pKa Ionization State

Water Solubility: 3-Sulfopropanediol Exceeds 1,000,000 mg/L, Surpassing Common Sulfonated Monomers

Estimated water solubility of 3-sulfopropanediol at 25 °C is 1 × 10⁶ mg/L (Log Kow = −4.00) . In contrast, sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na) has a measured water solubility of approximately 405 g/L at 20 °C . Although the difference (~2.5-fold) is modest in absolute terms, 3-sulfopropanediol's lack of the chlorine substituent eliminates hydrolysis-prone R–Cl bonds that can generate HCl under acidic or basic conditions, a stability concern documented for CHPS-Na .

Solubility Formulation Aqueous Processing

Bifunctional Hydroxyl Architecture Enables Linear Polyester Incorporation Unlike Monohydroxy Sulfonates

3-Sulfopropanediol carries two hydroxyl groups at positions 2 and 3, allowing it to act as a chain-extending diol monomer in polyesterifications, whereas monohydroxy sulfonate monomers such as sodium 3-hydroxypropane-1-sulfonate (HPS) can only serve as end-cappers . In a published study, the sodium salt of 2,3-dihydroxypropane sulfonic acid (NaDHPS) was successfully incorporated as a hydrophilic diol comonomer into UV-curable, water-thinnable unsaturated polyester resins, providing permanent sulfonate charge along the polymer backbone . No analogous backbone incorporation is possible with monohydroxy sulfonates.

Polymer Chemistry Monomer Design Sulfonated Polyesters

Metabolic Pathway Registry: 3-Sulfopropanediol Is the Validated Substrate for Three Distinct Enzyme Classes Not Shared by CHPS

Three characterized enzyme classes act on 3-sulfopropanediol (as DHPS) with confirmed stereochemical preference: (i) sulfopropanediol 3-dehydrogenase (EC 1.1.1.308, (R)-specific), (ii) sulfolactaldehyde 3-reductase (EC 1.1.1.373, (S)-specific, catalyzing the reverse reduction), and (iii) (2S)-3-sulfopropanediol dehydratase (EC 4.2.1.177) and (2S)-3-sulfopropanediol sulfolyase (EC 4.4.1.41) . No such enzymatic recognition exists for 3-chloro-2-hydroxypropane-1-sulfonic acid, whose chlorine substituent prevents it from serving as a substrate for any of these enzymes. This enzymatic specificity is exploited in stable-isotope feeding studies to trace sulfur flux through marine microbial communities .

Biochemistry Metabolic Pathways Enzyme Specificity

Verified Application Scenarios Where 3-Sulfopropanediol Provides a Procurement Advantage


Enantioselective Biocatalysis and Chiral Sulfonate Metabolism Studies

For research groups investigating the sulfoquinovose degradation pathway or developing NAD⁺-dependent dehydrogenase assays, enantiopure (R)- or (S)-3-sulfopropanediol is required. The KM of 460 µM for (R)-DHPS with HpsN dehydrogenase and the absolute stereospecificity documented by Mayer et al. (2010) mean that racemic material will confound kinetic measurements; only the correct enantiomer yields interpretable enzyme kinetics .

Hydrophilic Diol Monomer for Sulfonated Polyester and Coating Resin Synthesis

3-Sulfopropanediol's two hydroxyl groups allow it to function as an internal chain-extending diol in polyesterification, as demonstrated with its sodium salt (NaDHPS) in UV-curable, water-thinnable unsaturated polyester resins . Formulators seeking to incorporate permanent sulfonate charge along the polymer backbone, rather than merely at chain termini, should specify 3-sulfopropanediol over monohydroxy sulfonate alternatives.

Marine Sulfur Cycle and Stable-Isotope Probing Experiments

DHPS is one of the most abundant organic sulfur compounds in the biosphere and a validated intermediate in algal-bacterial sulfur exchange . ³⁴S-labelled DHPS has been synthesized and used in feeding experiments to trace incorporation into the antibiotic tropodithietic acid by Phaeobacter inhibens . Only 3-sulfopropanediol – not CHPS or propane-1,2-diol – serves as the authentic metabolic tracer for these studies.

Corrosion-Resistant Polyaniline Composite Coatings

2,3-Dihydroxypropanesulphonic acid has been employed as an anticorrosive agent in the development of polyaniline composite microcapsules for durable surface coatings . The sulfonic acid group dopes the polyaniline and provides water dispersibility, while the diol functionality offers potential covalent anchoring; monofunctional sulfonates lack this dual capability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Sulfopropanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.